3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a pyrazole ring, a tetramethylbenzenesulfonyl group, and an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the pyrazole ring and the azabicyclooctane core. The tetramethylbenzenesulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these reactions include pyrazole, tetramethylbenzene, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 5-(1H-pyrazol-1-yl)-2H-tetrazole-derived compounds .
Uniqueness
Compared to similar compounds, 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane stands out due to its unique structural features, such as the combination of a pyrazole ring, a tetramethylbenzenesulfonyl group, and an azabicyclooctane core.
Properties
IUPAC Name |
3-pyrazol-1-yl-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-13-10-14(2)16(4)20(15(13)3)26(24,25)23-17-6-7-18(23)12-19(11-17)22-9-5-8-21-22/h5,8-10,17-19H,6-7,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZGVUBTBVFTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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